![molecular formula C19H30N6O2 B14255331 N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide CAS No. 412024-32-9](/img/structure/B14255331.png)
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide is a complex organic compound with the molecular formula C19H30N6O2 This compound features a pyridine ring substituted with an azidoacetamido group and a dodecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-aminopyridine with azidoacetic acid to form the azidoacetamido group. This intermediate is then coupled with a dodecanoyl chloride to introduce the dodecanamide chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with biomolecules.
Industry: Utilized in the development of novel materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but lack the azido group.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but differ in the presence of the imidazo ring and bromine substitution.
Uniqueness
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal applications. This sets it apart from other pyridine derivatives that do not possess this functional group .
Eigenschaften
CAS-Nummer |
412024-32-9 |
|---|---|
Molekularformel |
C19H30N6O2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-[6-[(2-azidoacetyl)amino]pyridin-2-yl]dodecanamide |
InChI |
InChI=1S/C19H30N6O2/c1-2-3-4-5-6-7-8-9-10-14-18(26)23-16-12-11-13-17(22-16)24-19(27)15-21-25-20/h11-13H,2-10,14-15H2,1H3,(H2,22,23,24,26,27) |
InChI-Schlüssel |
JFHQXDXJZLTCBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
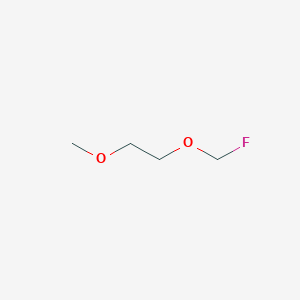
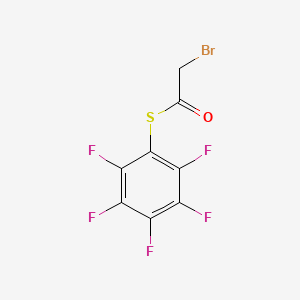
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
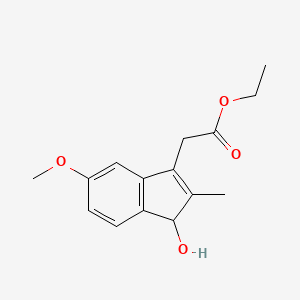
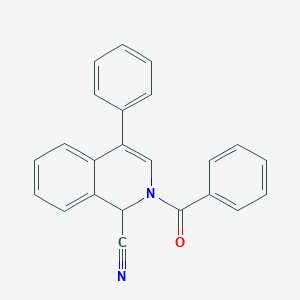
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
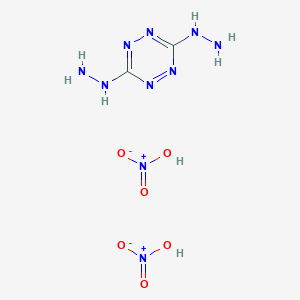

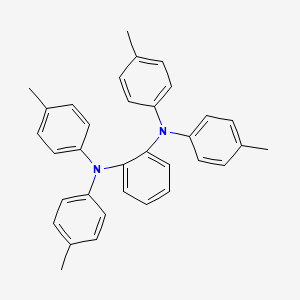
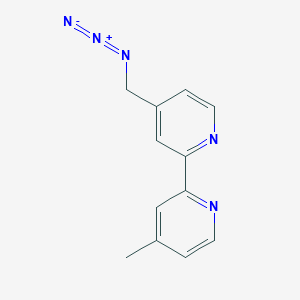
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
